7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1h-purine-2,6-dione
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Overview
Description
7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1h-purine-2,6-dione is a natural product found in Rhodomela confervoides with data available.
Scientific Research Applications
Isolation from Natural Sources
7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1H-purine-2,6-dione, along with other similar compounds, has been isolated from the red alga Rhodomela confervoides. The isolation of these compounds is significant as it highlights the diverse chemical compounds present in marine organisms and their potential utility in various fields of science and medicine (Ma et al., 2007).
Potential Antioxidant Properties
Compounds structurally similar to 7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1H-purine-2,6-dione, isolated from marine sources like the red alga Rhodomela confervoides, have demonstrated significant scavenging activity against radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonate)). This indicates their potential application as natural antioxidants in food and pharmaceutical industries (Li et al., 2012).
Role in Synthesis of Complex Compounds
The compound also serves as a foundational structure in synthetic chemistry. It is used in the synthesis of complex compounds, such as dibenzyl bromophenols and other derivatives, which can have various applications, including medicinal chemistry and materials science. For instance, the synthesis processes often involve intricate steps like protecting groups and nucleophilic substitution reactions, underlining the compound's utility in complex chemical synthesis (Khaliullin & Shabalina, 2020).
properties
Product Name |
7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1h-purine-2,6-dione |
---|---|
Molecular Formula |
C19H13Br3N4O6 |
Molecular Weight |
633 g/mol |
IUPAC Name |
7-[[3-bromo-2-[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]-4,5-dihydroxyphenyl]methyl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C19H13Br3N4O6/c20-11-6(2-9(27)16(30)13(11)22)1-8-7(3-10(28)15(29)12(8)21)4-26-5-23-17-14(26)18(31)25-19(32)24-17/h2-3,5,27-30H,1,4H2,(H2,24,25,31,32) |
InChI Key |
UWKQGGGAGXOVAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)Br)Br)CC2=C(C(=C(C=C2CN3C=NC4=C3C(=O)NC(=O)N4)O)O)Br |
synonyms |
7-(3-bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl)-3,7-dihydro-1H-purine-2,6-dione BBDDDP cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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